molecular formula C18H13NO2 B14410573 4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one CAS No. 87696-38-6

4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one

Cat. No.: B14410573
CAS No.: 87696-38-6
M. Wt: 275.3 g/mol
InChI Key: PBPJJJMNLPRLOH-UHFFFAOYSA-N
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Description

4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of two phenyl groups and a propadienyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diphenylacetylene with an appropriate nitrile oxide to form the oxazole ring. The reaction conditions often include the use of a catalyst and a solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions may introduce new substituents on the phenyl rings.

Scientific Research Applications

4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazole: Lacks the propadienyl group but shares the oxazole ring and phenyl groups.

    3-Phenyl-1,3-oxazole: Contains only one phenyl group and lacks the propadienyl group.

    2,4-Diphenyl-1,3-oxazole: Similar structure but with different substitution patterns on the oxazole ring.

Uniqueness

4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one is unique due to the presence of both the propadienyl group and the two phenyl groups attached to the oxazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

87696-38-6

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C18H13NO2/c1-2-13-19-16(14-9-5-3-6-10-14)17(21-18(19)20)15-11-7-4-8-12-15/h3-13H,1H2

InChI Key

PBPJJJMNLPRLOH-UHFFFAOYSA-N

Canonical SMILES

C=C=CN1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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